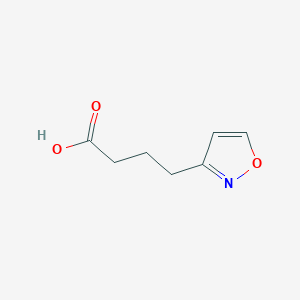
4-(1,2-Oxazol-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Oxazol-3-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several important pharmacological properties and has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(1,2-Oxazol-3-yl)butanoic acid is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the NF-κB pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including inflammation, cell growth, and apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(1,2-Oxazol-3-yl)butanoic acid has several important biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1,2-Oxazol-3-yl)butanoic acid is its versatility. It can be used in a wide range of scientific research applications, from basic research to drug development. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are many future directions for research on 4-(1,2-Oxazol-3-yl)butanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 4-(1,2-Oxazol-3-yl)butanoic acid involves the reaction of 3-amino-1,2-oxazole with butyric anhydride in the presence of a catalyst. This method has been reported to yield high purity and good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(1,2-Oxazol-3-yl)butanoic acid in scientific research are vast and varied. This compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and as a neuroprotective agent. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
170648-43-8 |
|---|---|
Produktname |
4-(1,2-Oxazol-3-yl)butanoic acid |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
4-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10) |
InChI-Schlüssel |
LJCUWNQJFZLYDX-UHFFFAOYSA-N |
SMILES |
C1=CON=C1CCCC(=O)O |
Kanonische SMILES |
C1=CON=C1CCCC(=O)O |
Synonyme |
3-Isoxazolebutanoicacid(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)